molecular formula C18H19BrN2O2 B4792187 N-(4-bromophenyl)-4-(pentanoylamino)benzamide

N-(4-bromophenyl)-4-(pentanoylamino)benzamide

Cat. No.: B4792187
M. Wt: 375.3 g/mol
InChI Key: NJXTZBYREJNPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-(pentanoylamino)benzamide is an organic compound that belongs to the class of amides It features a bromophenyl group and a pentanoylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(pentanoylamino)benzamide typically involves the following steps:

    Formation of 4-bromophenylamine: This can be achieved by bromination of aniline using bromine in the presence of a suitable solvent like acetic acid.

    Acylation of 4-bromophenylamine: The 4-bromophenylamine is then acylated with pentanoyl chloride in the presence of a base such as pyridine to form N-(4-bromophenyl)pentanamide.

    Coupling with benzoyl chloride: Finally, N-(4-bromophenyl)pentanamide is reacted with benzoyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide nitrogen, forming N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

    Reduction: Formation of N-(4-bromophenyl)-4-(pentylamino)benzene.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

N-(4-bromophenyl)-4-(pentanoylamino)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Material Science: The compound is explored for its potential use in the development of novel polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromophenyl and pentanoylamino groups contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(pentanoylamino)benzamide
  • N-(4-fluorophenyl)-4-(pentanoylamino)benzamide
  • N-(4-methylphenyl)-4-(pentanoylamino)benzamide

Uniqueness

N-(4-bromophenyl)-4-(pentanoylamino)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity in medicinal applications. Additionally, the bromine atom can be a versatile handle for further functionalization, making this compound a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-2-3-4-17(22)20-15-9-5-13(6-10-15)18(23)21-16-11-7-14(19)8-12-16/h5-12H,2-4H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXTZBYREJNPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-4-(pentanoylamino)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-4-(pentanoylamino)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-4-(pentanoylamino)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-4-(pentanoylamino)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-4-(pentanoylamino)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-4-(pentanoylamino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.